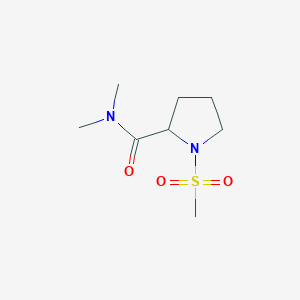
N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide (DMMP) is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. DMMP is a highly reactive compound that is widely used as a precursor in the synthesis of various organic compounds. The compound has also been found to have potential applications in the field of medicine, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide is not fully understood, but it is believed to act as a nucleophile, reacting with various electrophilic compounds to form stable products. The compound has been found to be highly reactive, and its reactivity can be controlled by adjusting the reaction conditions.
Biochemical and physiological effects:
N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to have a range of biochemical and physiological effects, including the ability to inhibit the growth of certain cancer cells. The compound has also been found to have anti-inflammatory properties, and has been used in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide has several advantages for use in laboratory experiments, including its high reactivity and ability to act as a precursor in the synthesis of various organic compounds. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide, including the development of new synthetic methods for the compound and the investigation of its potential applications in the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of N,N-dimethylformamide (DMF) with methylsulfonyl chloride and pyrrolidine. The reaction is typically carried out under controlled conditions, with the temperature and pressure carefully controlled to ensure optimal yields of the desired product.
Applications De Recherche Scientifique
N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have potential applications in the field of medicine, particularly in the treatment of certain diseases. N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide has also been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
IUPAC Name |
N,N-dimethyl-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-9(2)8(11)7-5-4-6-10(7)14(3,12)13/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDAZECARMLQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)
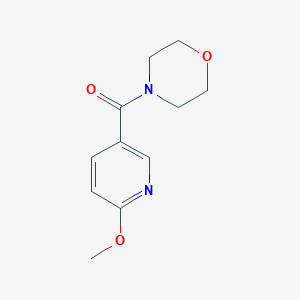

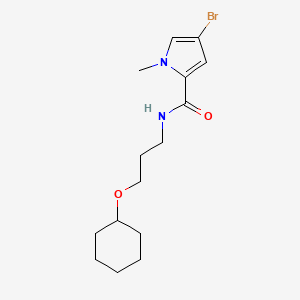
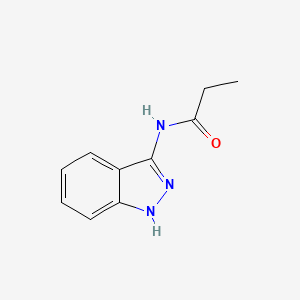


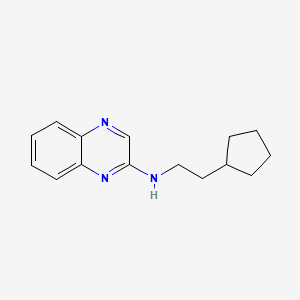
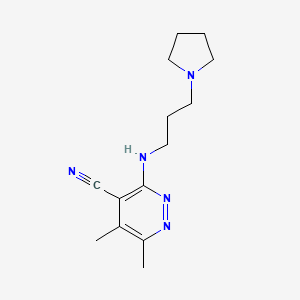
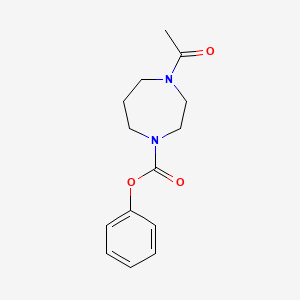
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)

![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)